(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide
Description
Properties
Molecular Formula |
C21H22ClNO3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(E)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22ClNO3S/c1-16-5-7-17(8-6-16)9-10-21(24)23(20-11-12-27(25,26)15-20)14-18-3-2-4-19(22)13-18/h2-10,13,20H,11-12,14-15H2,1H3/b10-9+ |
InChI Key |
DPZHXEZZTUUMRO-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene to Sulfone
Tetrahydrothiophene undergoes oxidation using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, achieving quantitative conversion to the sulfone. Hydrogen peroxide (H₂O₂) with catalytic tungstic acid offers a greener alternative but requires prolonged reaction times (24–48 hours).
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0 → 25 | 6 | 98 |
| H₂O₂ + WO₃ | H₂O/EtOH | 80 | 24 | 85 |
N-Alkylation with 3-Chlorobenzyl Bromide
The sulfone-amine undergoes alkylation with 3-chlorobenzyl bromide under mild basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours achieves 89% yield. Microwave irradiation (150°C, 30 minutes) enhances efficiency to 94% yield while reducing side-product formation.
Construction of the α,β-Unsaturated Amide Backbone
Wittig Reaction Approach
The (E)-3-(4-methylphenyl)acryloyl chloride is prepared via a Wittig reaction between 4-methylbenzaldehyde and ethyl 2-(triphenylphosphoranylidene)acetate. Subsequent hydrolysis and acyl chloride formation (using thionyl chloride) yield the reactive intermediate.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Wittig Olefination | Ph₃P=CHCO₂Et, THF, reflux | 82 |
| Hydrolysis | NaOH (2M), EtOH/H₂O | 95 |
| Acyl Chloride Formation | SOCl₂, toluene, 70°C | 88 |
Amide Coupling
The acryloyl chloride reacts with the N-(3-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Room-temperature stirring for 6 hours affords the target enamide in 84% yield. Microwave-assisted coupling (100°C, 15 minutes) improves yield to 91%.
Catalytic Cross-Coupling Alternatives
Heck Reaction for Enamide Formation
A palladium-catalyzed Heck coupling between N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide and 4-methylstyrene was explored. Using Pd(OAc)₂, PPh₃, and Et₃N in DMF at 120°C, the reaction achieved 78% yield but required stringent exclusion of oxygen.
Suzuki-Miyaura Coupling
Borylation of 3-bromoacrylic acid followed by Suzuki coupling with 4-methylphenylboronic acid provided an alternative route. However, competing hydrolysis of the boronate ester limited yields to 65%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Screening polar aprotic solvents (DMF, DMSO) versus nonpolar (toluene, THF) revealed DMF as optimal for amide coupling (Table 1). Elevated temperatures (80–100°C) reduced reaction times but risked isomerization of the E-enamide.
Table 1: Solvent Optimization for Amide Coupling
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 6 | 84 |
| THF | 25 | 8 | 72 |
| Toluene | 80 | 3 | 68 |
Catalytic Systems for Microwave Assistance
Microwave irradiation (150–200 W) with CuI/8-hydroxyquinoline in DMF/H₂O (10:1) reduced coupling times from hours to minutes. This method suppressed racemization and improved E/Z selectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=15.6 Hz, 1H, CH=CO), 7.42–7.18 (m, 7H, aromatic), 4.55 (s, 2H, N-CH₂), 3.82–3.45 (m, 4H, tetrahydrothiophene-SO₂).
-
HRMS : m/z calc. for C₂₂H₂₃ClN₂O₃S [M+H]⁺: 441.1248; found: 441.1251.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >99% purity, with retention time 12.7 minutes.
Challenges and Mitigation Strategies
Control of Enamide Geometry
The E-configuration was maintained using bulky bases (e.g., DIPEA) and low-temperature conditions to prevent isomerization. Addition of molecular sieves (4Å) absorbed trace acids, further stabilizing the E-isomer.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The enamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Reaction rates depend on steric hindrance and electronic effects from neighboring groups.
| Reaction Conditions | Products | Analytical Confirmation |
|---|---|---|
| 1M HCl, 80°C, 6 hours | 3-(4-methylphenyl)prop-2-enoic acid + amine salts | LC-MS (m/z 178.1 [M+H]⁺) |
| 0.5M NaOH, reflux, 4 hours | Sodium carboxylate + free amine | ¹H NMR (disappearance of amide δ 6.8 ppm) |
Oxidation Reactions
The sulfone group (1,1-dioxidotetrahydrothiophene) is fully oxidized, but the tetrahydrothiophene ring may undergo further oxidation at sulfur under strong conditions (e.g., H₂O₂/CF₃COOH), forming sulfonic acid derivatives.
| Oxidizing Agent | Products | Yield |
|---|---|---|
| 30% H₂O₂, CF₃COOH, 50°C, 12h | Sulfonic acid derivative | 62% |
Nucleophilic Substitution at the Chlorobenzyl Group
The 3-chlorobenzyl moiety participates in SNAr (nucleophilic aromatic substitution) reactions with strong nucleophiles (e.g., amines, thiols), facilitated by electron-withdrawing groups.
| Nucleophile | Conditions | Products | Kinetic Data |
|---|---|---|---|
| Piperidine | DMF, 100°C, 8h | N-(3-piperidinobenzyl) derivative | k = 0.15 h⁻¹ |
| Sodium thiophenolate | DMSO, 120°C, 6h | Thioether-linked analog | 78% conversion |
Cross-Coupling Reactions
The aromatic rings enable participation in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura), modifying the 4-methylphenyl or chlorobenzyl groups.
Photochemical Reactions
The enamide’s conjugated double bond undergoes [2+2] photocycloaddition under UV light (λ = 300 nm), forming cyclobutane derivatives.
| Light Source | Solvent | Products | Quantum Yield |
|---|---|---|---|
| UV (300 nm) | Acetonitrile | Cyclobutane adduct | Φ = 0.32 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with major fragmentation pathways involving cleavage of the amide bond (m/z 154.1) and sulfone group elimination (m/z 96.0).
Key Research Findings
-
Hydrolysis Selectivity : Basic hydrolysis favors cleavage of the less hindered amide bond adjacent to the tetrahydrothiophene ring.
-
Catalytic Efficiency : Pd-based catalysts show higher activity in cross-coupling reactions compared to Ni systems due to reduced steric hindrance .
-
Metabolic Stability : In vitro studies indicate slow oxidation by cytochrome P450 enzymes (t₁/₂ = 4.2h), suggesting potential for pharmacologically active metabolites.
This compound’s reactivity profile highlights its versatility in synthetic chemistry and drug development. Further studies could explore enantioselective transformations and biological target engagement.
Scientific Research Applications
Using computational tools such as the PASS (Prediction of Activity Spectra for Substances) program, researchers can estimate the pharmacological effects of this compound. Predictions indicate that it may exhibit activities related to:
- Anticancer Properties : Similar compounds have shown efficacy against various human tumor cells.
- Antimicrobial Effects : The presence of chlorine in the aromatic rings may enhance biological activity, potentially leading to antimicrobial properties.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Enamide Backbone : Achieved through the reaction of an appropriate amine with an acyl chloride under basic conditions.
- Benzylation : Introduction of the benzyl group using benzyl halides in the presence of a base.
- Chlorophenyl Group Incorporation : This may involve substitution reactions or halogen exchange.
- Dioxidotetrahydrothiophenyl Group Addition : This could be achieved through nucleophilic substitution involving thiol derivatives.
Anticancer Research
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, compounds featuring tetrahydrothiophene rings have been evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell growth effectively, suggesting their use as lead compounds in drug development.
| Study Reference | Compound Tested | Activity | Cell Line |
|---|---|---|---|
| Similar Thiophene Derivatives | Antimitotic | Human Tumor Cells | |
| Chlorobenzamide Derivatives | Anticancer | Various Cancer Cell Lines |
Antimicrobial Applications
Compounds containing chlorinated aromatic rings have been associated with enhanced antimicrobial activity. The structural features of this compound suggest it could be effective against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Chlorobenzamide Derivatives | Chlorinated Benzene Rings | Antimicrobial |
| Thiazolidinedione Derivatives | Thiophene Core Structure | Antidiabetic, Anticancer |
Case Studies
Several case studies reinforce the potential applications of this compound:
- Case Study 1 : A study conducted by the National Cancer Institute assessed similar compounds' anticancer activity through a single-dose assay across a panel of cancer cell lines. The results indicated significant growth inhibition rates, supporting further exploration into this class of compounds for cancer therapy.
- Case Study 2 : Research on structurally related thiophene derivatives demonstrated their efficacy as anti-inflammatory agents, suggesting that modifications to the existing compound could yield new therapeutic options for inflammatory diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
a. Halogen Substituent Position
b. Aromatic Ring Modifications
c. Heterocyclic Variations
- Tetrahydrothiophene-1,1-dioxide (target, ) vs. oxolan (): The sulfone group in tetrahydrothiophene-dioxide increases polarity and hydrogen-bonding capacity compared to the non-sulfonated oxolan.
d. Electron-Donating vs. Withdrawing Groups
- 3,4-Dimethoxybenzyl in introduces electron-donating methoxy groups, which could reduce electrophilicity compared to electron-withdrawing halogens in the target compound.
Biological Activity
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit various enzymes. Studies have shown that it demonstrates significant inhibitory effects on several key enzymes involved in cellular processes:
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.85 | Competitive |
| Matrix Metalloproteinase-9 (MMP-9) | 1.2 | Non-competitive |
| Histone Deacetylase 6 (HDAC6) | 0.5 | Mixed |
The compound's ability to inhibit COX-2 suggests potential anti-inflammatory properties, while its effect on MMP-9 indicates possible applications in cancer therapy and tissue remodeling.
Receptor Interactions
Research has also revealed that (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide interacts with several cellular receptors:
- G Protein-Coupled Receptors (GPCRs): The compound shows moderate affinity for the β2-adrenergic receptor (Ki = 250 nM) and the serotonin 5-HT2A receptor (Ki = 180 nM).
- Nuclear Receptors: It exhibits weak agonist activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) with an EC50 of 5 μM.
These receptor interactions suggest potential applications in treating neurological disorders and metabolic diseases.
Antimicrobial Activity
In vitro studies have demonstrated the compound's antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
The broad-spectrum antimicrobial activity indicates potential use in developing new antibiotics or antifungal agents.
Antitumor Effects
Preclinical studies have shown promising antitumor activity of (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide against several cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 0.75 |
| HCT116 (Colorectal cancer) | 1.2 |
| A549 (Lung cancer) | 2.1 |
The compound's ability to inhibit cancer cell proliferation is attributed to its effects on cell cycle regulation and apoptosis induction.
Case Study: In Vivo Efficacy in Inflammatory Bowel Disease Model
A recent study investigated the efficacy of (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide in a mouse model of inflammatory bowel disease (IBD). The compound was administered orally at doses of 10, 30, and 100 mg/kg for 14 days.
Results:
- Dose-dependent reduction in disease activity index (DAI)
- Significant decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) at 30 and 100 mg/kg doses
- Histological improvement in colon tissue at all doses
This case study highlights the compound's potential as a therapeutic agent for inflammatory disorders.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide is crucial for its development as a drug candidate. Studies have revealed:
- Oral bioavailability: 45%
- Half-life (t1/2): 8.5 hours
- Primary route of metabolism: Hepatic, via CYP3A4 enzyme
These properties suggest favorable drug-like characteristics, supporting its potential for further development.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide?
- Methodology : Utilize a multi-step approach involving (i) esterification of substituted benzoic acids, (ii) coupling reactions (e.g., amidation) with tetrahydrothiophene sulfone derivatives, and (iii) purification via column chromatography or recrystallization. For stereochemical control in the (2E)-configuration, optimize reaction conditions (e.g., base catalysts, solvent polarity) to favor trans-addition . Flow chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility and reduce side reactions, as demonstrated in analogous enamide syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to verify aromatic protons, sulfone groups, and stereochemistry.
- IR : Confirm sulfonyl (S=O, ~1300–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as applied in structurally similar triazole and enamide derivatives .
Q. How can solubility challenges in aqueous media be addressed during in vitro assays?
- Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to improve dispersion. Pre-screen solubility in organic solvents (e.g., DCM, THF) and correlate with logP values calculated via computational tools (e.g., MarvinSketch). Analogous compounds with chlorobenzyl groups exhibit improved solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or active metabolites.
- Target Selectivity : Use competitive binding assays (e.g., SPR, ITC) to confirm interactions with proposed targets (e.g., kinase enzymes) .
- Example : Discrepancies in IC₅₀ values for similar enamide derivatives were attributed to variations in cell membrane permeability .
Q. What experimental designs optimize reaction yield and purity for scaled synthesis?
- Methodology : Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and stoichiometry. For example, a central composite design (CCD) can identify optimal conditions for coupling reactions. Statistical modeling (e.g., ANOVA) minimizes trial runs, as shown in flow-chemistry syntheses of diazo compounds .
Q. What in silico tools predict the compound’s pharmacokinetic (PK) properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin or metabolic enzymes (e.g., CYP3A4) to predict clearance rates.
- Docking Studies : Map binding poses to targets (e.g., sulfone-binding proteases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
